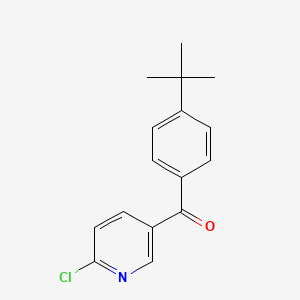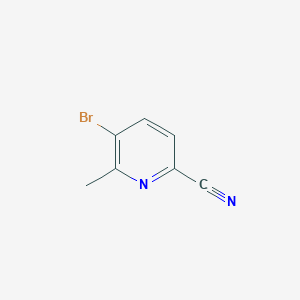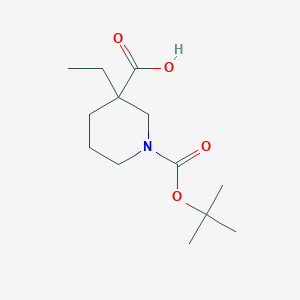![molecular formula C10H12F3NO B1531266 1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol CAS No. 1343987-85-8](/img/structure/B1531266.png)
1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol, also known as TFA, is an organic compound which is used in a variety of scientific applications due to its unique properties. It is a colorless liquid with a strong odor and is a highly polar solvent. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a preservative in food and pharmaceuticals. TFA has also been studied for its potential biological applications, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Influence of Trifluoromethyl Groups on Miscibility with Water
A study on 1,1,1-trifluoro-propan-2-ol (TFIP) explored the impact of trifluoromethyl groups (CF3) on the miscibility of fluorinated alcohols with water. This research found that the structural, thermodynamic, and kinetic properties of TFIP in water vary with concentration, influencing the miscibility behavior of TFIP compared to other fluorinated compounds (Fioroni et al., 2003).
Optical Transparency and Low Dielectric Constant in Fluorinated Polyimides
Another application is in the synthesis of fluorinated polyimides with excellent solubility, thermal stability, mechanical properties, and optical transparency. These materials also demonstrated low dielectric constants, making them suitable for electronic applications (Tao et al., 2009).
Synthesis of Trifluoromethyl Transfer Agents
Research on the preparation of trifluoromethyl transfer agents, specifically 1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole, highlights the importance of such compounds in the trifluoromethylation reactions of organic synthesis (Eisenberger et al., 2012).
Development of Fluoroalkyl Amino Reagents
The creation of fluoroalkyl amino reagents from trifluoromethyl trifluorovinyl ether for the introduction of fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles signifies advancements in medicinal and agricultural chemistry (Schmitt et al., 2017).
Effects of Internal Linkage Groups on Polyimide Properties
Investigations into the effects of internal linkage groups, like the trifluoromethyl (CF3) group, on the optical and dielectric properties of polyimide thin films have provided valuable insights for the development of materials with specific electrical and optical characteristics (Jang et al., 2007).
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-(2-methylanilino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-7-4-2-3-5-8(7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMZUTXMYJDPFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3-[(2-methylphenyl)amino]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)
![Tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B1531184.png)




![1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B1531193.png)



![(7S,8aS)-7-fluoro-octahydropyrrolo[1,2-a]piperazine dihydrochloride](/img/structure/B1531202.png)

![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)
